molecular formula C4H5N3O2 B015529 6-Aminouracil CAS No. 873-83-6

6-Aminouracil

Cat. No.: B015529
CAS No.: 873-83-6
M. Wt: 127.1 g/mol
InChI Key: LNDZXOWGUAIUBG-UHFFFAOYSA-N
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Description

6-Aminouracil is a heterocyclic organic compound that belongs to the pyrimidine family. It is a derivative of uracil, where an amino group replaces the hydrogen atom at the sixth position of the pyrimidine ring. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

6-Aminouracil is a versatile heterocyclic compound that is frequently employed to synthesize a wide array of fused uracils annulated with other heterocyclic rings . These compounds can serve to address various biological and pharmacological targets. Specifically, this compound derivatives selectively inhibit the DNA polymerase III of Bacillus subtilis and other Gram-positive bacteria .

Mode of Action

The interaction of this compound with its targets involves a one-pot three-component cyclo-condensation reaction . This reaction involves bis(aldehydes) containing ether-amide or ester-amide linkages with this compound in boiling acetic acid . The result of this interaction depends on the reaction conditions and can yield tetrakis(6-aminopyrimidine-2,4-diones) or bis(tetraoxodecahydropyrido[2,3-d:6,5-d’]dipyrimidines) .

Biochemical Pathways

This compound is involved in the synthesis of various heterocyclic structures such as pyrido-, pyrrolo-, and pyrimido-pyrimidines . These structures are part of a wide range of multicomponent reactions that include this compound in the synthesis of various organic compounds .

Pharmacokinetics

The compound’s molecular weight and chemical formula, which can influence its adme properties, are known . The molecular weight of this compound is 127.10, and its chemical formula is C4H5N3O2 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a selective inhibitor of DNA polymerase III . This inhibition can affect the replication process of the DNA in the targeted bacteria, potentially leading to their death or growth inhibition.

Action Environment

It’s known that the reaction conditions, such as the presence of ether-amide or ester-amide linkages and the temperature of the acetic acid, can affect the outcome of the interaction between this compound and its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminouracil can be synthesized through several methods. One common approach involves the amination of 6-chlorouracil or 6-bromouracil using aqueous ammonia. This reaction typically occurs under mild conditions, resulting in the substitution of the halogen atom with an amino group .

Another method involves the lithiation of 1-substituted 6-(phenylsulfanyl)uracils followed by reaction with various electrophiles. This method requires the use of lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran solution at low temperatures .

Industrial Production Methods

Industrial production of this compound often employs large-scale amination reactions using 6-halogenated uracil derivatives. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Aminouracil undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can form fused heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions

    N-Alkylation and S-Alkylation: These reactions involve alkyl halides and are typically carried out in the presence of a base.

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products

The major products formed from these reactions include substituted aminouracil derivatives, fused heterocyclic compounds, and various pyrimidine-based structures .

Scientific Research Applications

6-Aminouracil and its derivatives have a wide range of applications in scientific research:

Comparison with Similar Compounds

6-Aminouracil is unique due to its specific substitution pattern and reactivity. Similar compounds include:

These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts .

Properties

IUPAC Name

6-amino-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDZXOWGUAIUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061241
Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-
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Molecular Weight

127.10 g/mol
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CAS No.

873-83-6
Record name 6-Aminouracil
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Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-
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Synthesis routes and methods

Procedure details

N-cyclopropyl, N′-propylurea (1) (14.2 g, 0.1 mole), cyanoacetic acid (9.35 g, 0.11 mole) and acetic anhydride (35 ml) were mixture together and heated at 80° C. for 2 h. The solvent was then removed under reduced pressure. The residue was dissolved in MeOH (30 ml) and 20% NaOH (10 ml) was added at 4° C. The mixture was stirred at 4° C. for 1 h and then at room temperature for another 20 min. The solvent was then removed under reduced pressure and the residue was purified by silica gel column chromatography as well as C-18 column chromatography to give pure 1-propyl, 3-cyclopropyl, 6-aminouracil (2) (5.23 g, 25%).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
9.35 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Yield
25%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 6-aminouracil?

A: The molecular formula of this compound is C4H5N3O2, and its molecular weight is 127.11 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound can be characterized using various spectroscopic methods:

  • UV-Vis Spectroscopy: Exhibits characteristic absorption bands influenced by substituents and solvent polarity. []
  • FT-IR Spectroscopy: Shows characteristic peaks for N-H, C=O, and C-N stretching vibrations, allowing for the identification of functional groups. []
  • 1H NMR Spectroscopy: Provides information on the chemical environment of hydrogen atoms in the molecule, enabling structural elucidation. []
  • 13C NMR Spectroscopy: Reveals details about the carbon skeleton of the molecule, aiding in isomer differentiation. []

Q3: How does the presence of an amino group at the 6th position impact the hydrogen bonding capabilities of this compound compared to uracil?

A: The amino group at the 6th position significantly enhances the hydrogen bonding capabilities of this compound compared to uracil. It introduces a donor-donor-acceptor (DDA) hydrogen bonding site in addition to the acceptor-donor-acceptor (ADA) site present in uracil. This allows this compound to form a wider variety of hydrogen-bonding patterns, influencing its crystal packing and interactions with other molecules. []

Q4: What are some key applications of this compound derivatives in various fields?

A4: this compound derivatives have demonstrated potential in diverse applications, including:

  • Pharmaceuticals: As potential anticancer agents, they exhibit cytotoxic activity against cancer cell lines like L1210 leukemia. [] They also show promise as inhibitors of thymidine phosphorylase, an enzyme implicated in tumor growth and metastasis. []
  • Material Science: They can be used as precursors for the synthesis of polymers, such as polyurethane foams, with improved thermal stability and reduced flammability. []
  • Coordination Chemistry: this compound derivatives can act as versatile building blocks in the synthesis of coordination polymers with intriguing structural features and potential applications in areas like conductivity. []

Q5: How does this compound react with aldehydes, and what are the potential applications of the resulting products?

A5: this compound readily reacts with aldehydes under specific conditions to yield various heterocyclic compounds:

  • Bis(this compound-5-yl)methanes: These compounds can be synthesized via a pseudo three-component condensation reaction using catalysts like ceric ammonium nitrate (CAN) in aqueous ethanol at room temperature. They hold potential biological relevance. []
  • 5-Alkyl/arylidenebarbituric acids: These derivatives are formed through an FeCl3·6H2O catalyzed domino reaction with aldehydes and water, where water acts as both solvent and reactant. This method offers a regioselecive approach for their synthesis. []

Q6: How have computational chemistry methods contributed to our understanding of this compound and its derivatives?

A6: Computational methods have played a crucial role in elucidating the properties and behavior of this compound:

  • Hydrogen Bonding Analysis: Density Functional Theory (DFT) calculations have been used to investigate the hydrogen bonding interactions of this compound with natural DNA bases, revealing its potential as an artificial nucleobase. []
  • Structure and Stability: DFT calculations have been employed to study the structure and stability of this compound, including the influence of the amino group on its electronic properties and interactions with water molecules. []

Q7: What are the key structure-activity relationships observed in this compound derivatives?

A7: Modifications to the this compound scaffold significantly impact its biological activity:

  • Anticancer Activity: Studies on 5-cinnamoyl-6-aminouracils revealed that the 1,3-dimethyl derivative exhibited in vivo activity against P388 leukemia. Introducing hydrophilic side chains at the 6-amino group enhanced cytotoxic activity against L1210 leukemia in vitro. []
  • Thymidine Phosphorylase Inhibition: Substitutions at the 5-position of 6-aminouracils and the 7-position of pyrrolo[2,3-d]pyrimidine-2,4-diones, derived from this compound, influenced their inhibitory potency against thymidine phosphorylase. []

Q8: What are some efficient synthetic routes for the preparation of this compound and its derivatives?

A8: Several synthetic methods have been developed for this compound and its derivatives:

  • From Ureas and Cyanoacetylureas: A one-pot synthesis utilizes in situ generated ureas and cyanoacetylureas in the presence of an ionic liquid catalyst, 1,1,3,3-tetramethylguanidine acetate. []
  • Carbamoylation of 6-Aminouracils: Microwave-assisted reaction of 6-aminouracils with isocyanates provides efficient access to carbamoylated uracil derivatives with shortened reaction times compared to conventional methods. []

Q9: Can you elaborate on the reaction of this compound with ketenethioacetals and its significance?

A: This reaction provides a versatile route to diverse pyrido[2,3-d]pyrimidine derivatives, which hold potential biological activities. The reaction proceeds through a Michael addition followed by cyclization. Different ketenethioacetals can be employed to introduce various substituents on the pyrido[2,3-d]pyrimidine scaffold, enabling the exploration of structure-activity relationships. []

Q10: How does this compound contribute to the properties of polyurethane foams when incorporated into their structure?

A: Incorporating this compound-derived oligoetherols into polyurethane foams enhances their thermal stability. This is attributed to the presence of the thermally stable 1,3-pyrimidine ring within the foam structure. These foams also exhibit reduced flammability, making them suitable for applications where fire safety is crucial. []

Q11: Has this compound been investigated for its stabilizing properties in other materials?

A: Yes, this compound derivatives have shown promise as environmentally friendly heat stabilizers for polyvinyl chloride (PVC). Research suggests that they can significantly improve the thermal stability of PVC during processing, offering an alternative to traditional heavy metal-based stabilizers. []

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